3-Amino-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position. This unique structure contributes to its potential applications in various fields, including chemistry, biology, and medicine. The compound is also known by its CAS number, 1025127-44-9.
This compound can be classified as an amino acid derivative and is part of the broader category of hydroxybenzoic acids. It is synthesized through several chemical methods involving strong acids or bases to facilitate various reactions. The compound's structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid can be achieved through several methods:
The reaction conditions typically involve the use of strong acids or bases to facilitate demethylation or other necessary transformations. In industrial settings, large-scale production often employs continuous flow reactors to enhance yield and efficiency while maintaining strict quality control measures.
These parameters indicate its solubility characteristics and potential interactions in biological systems.
3-Amino-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
Major products formed through these reactions include various substituted benzoic acids and derivatives.
The mechanism of action for 3-amino-5-fluoro-4-hydroxybenzoic acid involves its interaction with biological targets such as enzymes or receptors. Its functional groups enable it to form hydrogen bonds and engage in hydrophobic interactions with target molecules, modulating their activity.
Structurally similar compounds like 3-amino-5-hydroxybenzoic acid are known to participate in biosynthetic pathways for antibiotics, indicating that 3-amino-5-fluoro-4-hydroxybenzoic acid may have similar roles in biochemical processes.
While specific physical properties such as density and boiling point are not well-documented, the melting point is generally considered relevant for understanding thermal stability.
The chemical properties include:
3-Amino-5-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research and application across multiple scientific disciplines.
Corynebacterium glutamicum has emerged as a key chassis for producing aromatic γ-amino acids, including fluorinated analogs like 3-Amino-5-fluoro-4-hydroxybenzoic acid. Metabolic engineering of recombinant strains expressing griH and griI genes from Streptomyces griseus enables a non-shikimate pathway that condenses l-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) into the target compound [7]. Dissolved oxygen (DO) levels critically influence production efficiency, with oxygen limitation (0 ppm DO) driving an 8-fold increase in specific productivity compared to aerobic conditions (≥2.6 ppm DO). This shift redirects carbon flux from amino acid biosynthesis (e.g., lysine) toward 3-Amino-5-fluoro-4-hydroxybenzoic acid by reducing NADPH-dependent pathways [7].
Further engineering of C. glutamicum via deletion of lactate dehydrogenase (ldh) reduced organic acid byproducts (acetate, lactate) and enhanced target compound yield by 3.7-fold in fed-batch cultures, reaching 5.6 g/L [7]. Metabolomic profiling under varying DO conditions revealed that low oxygen:
Table 1: Metabolic Engineering Strategies for Enhanced Production in C. glutamicum
Strategy | Condition | Specific Productivity (mg/h/g DCW) | Byproduct Reduction |
---|---|---|---|
Parent strain (KT01) | DO = 0 ppm | 3.5 | Baseline |
ldh deletion | DO = 0 ppm | 13.0 | Lactate eliminated |
Oxygen limitation | DO ≥ 2.6 ppm | 0.4 | None |
In actinomycetes, the aminoshikimate pathway serves as the primary route for synthesizing 3-amino-5-hydroxybenzoic acid (AHBA), the non-fluorinated precursor of 3-Amino-5-fluoro-4-hydroxybenzoic acid. This pathway branches from the canonical shikimate pathway at 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), where nitrogen incorporation via glutamine-dependent transamination yields 5-deoxy-5-aminodehydroquinic acid (aminoDHQ) [2] [8]. Key enzymatic transformations include:
The crystal structure of AHBA synthase (PDB: 1QRF) reveals a homodimeric architecture with catalytic residues (Lys188, Arg236) that position the substrate for dehydration via Schiff base formation [8]. For fluorinated analogs, metabolic engineering replaces the hydroxylation step with fluorination, requiring precursor-directed feeding of fluorinated substrates or enzyme engineering of hydroxylases.
Table 2: Enzymes in the Aminoshikimate Pathway
Enzyme | Function | Cofactor | Key Residues |
---|---|---|---|
AminoDAHP synthase | Condenses E4P/PEP with amino group | None | Not characterized |
AminoDHQ synthase | Cyclizes aminoDAHP | None | Catalytic triad |
AminoDHS dehydratase | Dehydration to aminoDHS | None | Acid/base residues |
AHBA synthase | PLP-dependent aromatization | PLP | Lys188, Arg236 |
Regioselective C4-hydroxylation of the benzoic acid scaffold is catalytically mediated by flavin-dependent monooxygenases or non-heme Fe²⁺/α-ketoglutarate dioxygenases. In Streptomyces griseus, GriH hydroxylase specifically functionalizes C4 of the aromatic ring during 3,4-AHBA biosynthesis, exhibiting strict substrate specificity for its native precursor [7]. Introducing fluorine at C5 creates steric and electronic challenges for these enzymes due to:
Protein engineering of GriH using site-saturation mutagenesis has generated variants with expanded substrate promiscuity. Mutations at substrate recognition residues (e.g., Phe¹⁷⁶Val, Asn²⁰³Ser) enhance activity toward fluorinated precursors by enlarging the active site cavity and reducing steric clashes [7]. Alternatively, whole-cell biotransformation in C. glutamicum co-expressing hydroxylase variants with glucose dehydrogenases (for NADPH regeneration) improves conversion yields of fluorinated intermediates by 40% [7].
Mutasynthesis leverages AHBA-auxotrophic strains of actinomycetes blocked in the aminoshikimate pathway to incorporate chemically synthesized fluorinated analogs. Amycolatopsis mediterranei ΔAHBA-synthase mutants fail to produce rifamycin unless fed exogenous AHBA or its derivatives [1] [8]. This platform enables the biosynthesis of fluorinated ansamycins by feeding 3-Amino-5-fluoro-4-hydroxybenzoic acid as a polyketide starter unit. Critical parameters include:
In Plasmodium falciparum, chorismate auxotrophy studies demonstrate that parasites cultured in aromatic metabolite-deficient media maintain normal growth when supplemented with chorismate derivatives [9]. This confirms the metabolic flexibility of chorismate-utilizing enzymes toward non-natural substrates, providing a foundation for mutasynthesis of fluorinated benzoates. Recent advances include:
Table 3: Mutasynthetic Platforms for Fluorinated Analog Incorporation
Host Strain | Genetic Modification | Fluorinated Analog Fed | Product Generated |
---|---|---|---|
A. mediterranei S699 ΔrifK | AHBA synthase deletion | 5-Fluoro-AHBA | Fluororifamycins |
S. collinus ATCC 19716 | ansAT gene disruption | 5-Fluoro-3,4-AHBA | Fluorinated ansatrienins |
E. coli BAP1 | Heterologous ansamycin PKS | 5-Fluoro-4-HBA derivatives | Hybrid fluorinated polyketides |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8